molecular formula C12H13ClO2 B13545857 1-(2-Chlorophenyl)hexane-1,3-dione

1-(2-Chlorophenyl)hexane-1,3-dione

Cat. No.: B13545857
M. Wt: 224.68 g/mol
InChI Key: VKGDZHNCDRGWPE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13ClO2 It is characterized by the presence of a chlorophenyl group attached to a hexane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 2-chlorobenzaldehyde and hexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)hexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)hexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(2-chlorophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13ClO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3

InChI Key

VKGDZHNCDRGWPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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